molecular formula C9H8FNO B1393403 3-Fluoro-2-methoxyphenylacetonitrile CAS No. 1017779-73-5

3-Fluoro-2-methoxyphenylacetonitrile

Cat. No. B1393403
M. Wt: 165.16 g/mol
InChI Key: BJLRKDHTBLBCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-methoxyphenylacetonitrile is a chemical compound with a molecular weight of 165.16 g/mol . It has gained increasing attention in scientific research and industry due to its potential.


Molecular Structure Analysis

The IUPAC name for 3-Fluoro-2-methoxyphenylacetonitrile is (3-fluoro-2-methoxyphenyl)acetonitrile . The InChI code for this compound is 1S/C9H8FNO/c1-12-9-7(5-6-11)3-2-4-8(9)10/h2-4H,5H2,1H3 .


Physical And Chemical Properties Analysis

3-Fluoro-2-methoxyphenylacetonitrile has a molecular weight of 165.17 . It is a liquid at ambient temperature .

Scientific Research Applications

Synthesis of Novel Compounds

3-Fluoro-2-methoxyphenylacetonitrile has been utilized in the synthesis of novel Schiff bases and their antimicrobial activity. Using techniques like Gewald synthesis and Vilsmeier-Haack reaction, novel compounds were synthesized and showed significant in vitro antimicrobial activity, particularly derivatives 5a, 5c, 5f, and 5h (Puthran et al., 2019).

Application in Fluorescent Indicators

This compound plays a role in the synthesis of fluorescent indicators for cytosolic calcium, which are crucial for measurements of cytosolic free Ca2+. Indicators like rhod-1, rhod-2, fluo-1, fluo-2, and fluo-3, combining a xanthene chromophore with a tetracarboxylate chelating site, have been developed. These indicators show increased fluorescence upon binding to Ca2+, beneficial for fluorescence microscopy and flow cytometry (Minta, Kao, & Tsien, 1989).

Synthesis of Fluorine-Containing Compounds

It's also used in the synthesis of α-fluoroacetonitriles and derivatives like α-fluorophenylacetonitriles, which are produced by treating benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride (DAST). This method allows the introduction of fluorine alpha to a cyano group, leading to products like 2-fluoro-2-phenethylamines (Letourneau & Mccarthy, 1985).

Creation of Fluorinated Heterocyclic Compounds

In the synthesis of fluorinated heterocyclic compounds, compounds like the Me ester of 2-fluoro-3-methoxyacrylic acid and its acyl chloride counterpart are used. This process leads to the efficient synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones (Shi, Wang, & Schlosser, 1996).

Development of Bioactive Molecules

This compound is instrumental in the development of bioactive molecules, like the synthesis of a molecule for hepatitis B inhibition. The study of its electronic and spatial structure, both theoretically and experimentally, contributes to advancements in medicinal chemistry (Ivachtchenko et al., 2019).

properties

IUPAC Name

2-(3-fluoro-2-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9-7(5-6-11)3-2-4-8(9)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLRKDHTBLBCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methoxyphenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-methoxyphenylacetonitrile
Reactant of Route 2
Reactant of Route 2
3-Fluoro-2-methoxyphenylacetonitrile
Reactant of Route 3
Reactant of Route 3
3-Fluoro-2-methoxyphenylacetonitrile
Reactant of Route 4
Reactant of Route 4
3-Fluoro-2-methoxyphenylacetonitrile
Reactant of Route 5
Reactant of Route 5
3-Fluoro-2-methoxyphenylacetonitrile
Reactant of Route 6
Reactant of Route 6
3-Fluoro-2-methoxyphenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.